molecular formula C6H12O6 B3051858 alpha-D-mannofuranose CAS No. 36574-21-7

alpha-D-mannofuranose

Cat. No. B3051858
CAS RN: 36574-21-7
M. Wt: 180.16 g/mol
InChI Key: AVVWPBAENSWJCB-DVKNGEFBSA-N
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Description

Alpha-D-mannofuranose is a type of sugar molecule . It is also known as D-Mannofuranose and D-mannose . It is a structural component in N-linked glycoproteins from viruses and mammals as well as in polysaccharides from fungi and bacteria .


Synthesis Analysis

Alpha-D-mannofuranose has been used in the synthesis of new glyco-copolymers . A free-radical polymerization technique was utilized for glyco-copolymers synthesis in the presence of benzoyl peroxide (BPO) as an initiator . The absence of any peaks in the region related to vinylic protons confirmed the successful synthesizing of glyco-copolymers .


Molecular Structure Analysis

The molecular formula of alpha-D-mannofuranose is C6H12O6 . It has an average mass of 180.156 Da and a monoisotopic mass of 180.063385 Da . It has 5 defined stereocenters .


Chemical Reactions Analysis

Alpha-D-mannofuranose is a structural component in N-linked glycoproteins from viruses and mammals as well as in polysaccharides from fungi and bacteria . Structural components often consist of D-Man p residues joined via α- (1→2)-, α- (1→3)-, α- (1→4)- or α- (1→6)-linkages .


Physical And Chemical Properties Analysis

Alpha-D-mannofuranose has a molecular formula of C6H12O6 . It has an average mass of 180.156 Da and a monoisotopic mass of 180.063385 Da .

Scientific Research Applications

1. Building Blocks for Glycopeptide Libraries

Alpha-D-mannofuranose is used in the synthesis of chiral O-(Z-alpha-aminoacyl) sugars, which serve as convenient building blocks for glycopeptide libraries. This synthesis involves O-acylation under microwave irradiation, followed by removal of diisopropylidene protecting groups to yield free O-(Z-alpha-aminoacyl) sugars (Katritzky, Angrish, & Narindoshvili, 2007).

2. Synthesis of Thio-D-Mannofuranose Derivatives

Alpha-D-mannofuranose is integral in the regioselective synthesis of 6-S-alkyl and 6-S-glycosyl-6-thio-D-mannofuranose derivatives. The methodology involves the opening of cyclic sulfate derivatives of mannofuranose with a thiolate anion, followed by acidic hydrolysis, yielding various 6-S-alkyl derivatives (Wadouachi, Lescureux, Lesur, & Beaupère, 2007).

3. Role in FimH Antagonist Screening

Alpha-D-mannofuranose derivatives are potent FimH antagonists, inhibiting the adhesion of Escherichia coli, which is significant for the treatment and prevention of urinary tract infections. Their efficacy is evaluated in aggregation assays to determine the inhibitory concentration of disaggregation potential (Abgottspon et al., 2010).

4. Synthesis of Carbohydrate-Based Monomers

Alpha-D-mannofuranose is chemically modified for the synthesis and characterization of carbohydrate-based monomers. This process involves obtaining derivatives like 1-O-allyl-2,3:5,6-diO-isopropylidene-D-mannofuranose and 1-O-(2’,3’-epoxy-propyl)2,3:5,6-di-O-isopropylidene-D-mannofuranose. These derivatives are important in the field of biopolymeric materials due to their biodegradable, biocompatible, and biorenewable properties (Ştefan et al., 2011).

5. Development of Hyperbranched Polysaccharides

Alpha-D-mannofuranose derivatives are utilized in the polymerization of 1,6-anhydro-D-hexofuranoses to produce hyperbranched polysaccharides. These polysaccharides have applications in biomaterials due to their molecular weight, branching degree, and interactions with specific lectins (Hoai et al., 2011).

Mechanism of Action

While the mechanism of action of alpha-D-mannofuranose is not fully understood, it is known to play a role in the metabolism of human beings .

Safety and Hazards

Alpha-D-mannofuranose should be handled with care. It may cause eye and skin irritation and may cause respiratory and digestive tract irritation . It should be stored under an inert atmosphere, kept tightly closed in a dry and well-ventilated place, and protected from moisture .

Future Directions

Alpha-D-mannofuranose has potential applications in various areas. For instance, it has been used in the synthesis of new glyco-copolymers, which are expected to be good candidates for biomedicinal applications .

properties

IUPAC Name

(2S,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVWPBAENSWJCB-DVKNGEFBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C(C(O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]1[C@@H]([C@@H]([C@H](O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-D-mannofuranose

CAS RN

36574-21-7
Record name alpha-D-Mannofuranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036574217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA.-D-MANNOFURANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40W8XK4KN0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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